Cas no 5448-37-3 (Benzamide, 4-methyl-N,N-dipropyl-)

Benzamide, 4-methyl-N,N-dipropyl-, is a substituted benzamide derivative characterized by its distinct structural features, including a 4-methylphenyl core and N,N-dipropyl substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its lipophilic propyl groups may enhance solubility in nonpolar solvents, facilitating its use in specific reaction conditions. The methyl substitution at the 4-position can influence electronic and steric properties, making it a versatile building block for further functionalization. Careful handling is recommended due to its potential reactivity under certain conditions.
Benzamide, 4-methyl-N,N-dipropyl- structure
5448-37-3 structure
Product Name:Benzamide, 4-methyl-N,N-dipropyl-
CAS No:5448-37-3
MF:C14H21NO
MW:219.322643995285
CID:386101
PubChem ID:226949
Update Time:2025-05-20

Benzamide, 4-methyl-N,N-dipropyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-methyl-N,N-dipropyl-
    • 4-methyl-N,N-dipropylbenzamide
    • Benzamide,4-methyl-N,N-dipropyl
    • NSC17937
    • 4-Methyl-N,N-di-n-propylbenzamide
    • DTXSID90280692
    • 5448-37-3
    • NSC-17937
    • SCHEMBL7967022
    • AKOS003870559
    • DS-006498
    • MDL: MFCD01014805
    • Inchi: 1S/C14H21NO/c1-4-10-15(11-5-2)14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3
    • InChI Key: SSKXLWDELGDVDS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)N(CCC)CCC

Computed Properties

  • Exact Mass: 219.16200
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.25720

Benzamide, 4-methyl-N,N-dipropyl- Pricemore >>

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Additional information on Benzamide, 4-methyl-N,N-dipropyl-

Benzamide, 4-methyl-N,N-dipropyl- (CAS No. 5448-37-3): A Comprehensive Overview in Modern Chemical Biology

The compound Benzamide, 4-methyl-N,N-dipropyl- (CAS No. 5448-37-3) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural and functional attributes. This amide derivative has garnered significant attention due to its potential applications in pharmaceutical research, particularly in the development of novel bioactive agents. The molecular structure, featuring a benzamide core with N,N-dipropyl and 4-methyl substituents, imparts distinct physicochemical properties that make it a valuable scaffold for further chemical modifications and biological evaluations.

At the heart of understanding this compound lies its chemical composition and stereochemistry. The benzamide moiety, a well-known pharmacophore, contributes to the molecule's solubility and interaction with biological targets. The presence of two propyl groups at the nitrogen atom enhances lipophilicity, which is often crucial for membrane permeability and oral bioavailability. Additionally, the methyl group at the fourth position of the benzene ring introduces steric hindrance, influencing both electronic distribution and reactivity. These structural features collectively dictate its behavior in various biochemical assays and highlight its synthetic versatility.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of Benzamide, 4-methyl-N,N-dipropyl-. Molecular docking studies have revealed its potential binding affinity to several enzymes and receptors of interest in drug discovery. For instance, preliminary simulations suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. Such interactions are of paramount importance in understanding chronic diseases and developing targeted therapies.

In vitro studies have further elucidated the pharmacological profile of this compound. Research indicates that Benzamide, 4-methyl-N,N-dipropyl- exhibits moderate inhibition against certain proteases, which are key players in cellular signaling cascades. The mechanism of action appears to involve competitive binding at the active site of these enzymes, thereby modulating downstream pathways. Notably, these findings align with recent literature highlighting amide derivatives as promising candidates for modulating enzyme activity in therapeutic contexts.

The synthesis of Benzamide, 4-methyl-N,N-dipropyl- presents an interesting challenge due to the need for precise functional group manipulation while maintaining regioselectivity. Traditional synthetic routes involve acylation of appropriately substituted anilines with propyl carbonyl compounds under basic conditions. However, modern methodologies have introduced more efficient and sustainable approaches, such as transition-metal-catalyzed cross-coupling reactions, which offer higher yields and reduced byproduct formation.

The role of this compound extends beyond mere biochemical interactions; it also serves as a key intermediate in the synthesis of more complex molecules. Chemists have leveraged its structural framework to develop libraries of derivatives with tailored properties for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds for further optimization in drug development pipelines.

The pharmacokinetic properties of Benzamide, 4-methyl-N,N-dipropyl- are another critical aspect under investigation. In vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits reasonable oral bioavailability coupled with moderate tissue distribution, suggesting potential for systemic therapeutic applications. Additionally, preliminary toxicological assessments indicate low acute toxicity at tested doses, reinforcing its safety profile for further development.

The integration of machine learning techniques has accelerated the discovery process for compounds like Benzamide, 4-methyl-N,N-dipropyl-. Predictive models trained on large datasets have identified novel analogs with enhanced potency and selectivity. These models take into account various structural features and their impact on biological activity, enabling rational design strategies that minimize experimental trial-and-error.

The future directions for research on this compound are multifaceted. Exploration into its role as a prodrug or a scaffold for covalent inhibitors remains an attractive avenue. Furthermore, investigating its interactions within complex biological systems using advanced imaging techniques could provide deeper insights into its mode of action at a cellular level.

In conclusion, Benzamide, 4-methyl-N,N-dipropyl (CAS No. 5448-37-3) stands as a testament to the intersection of chemistry and biology in modern drug discovery. Its unique structure offers a rich ground for exploration across multiple disciplines—from synthetic chemistry to pharmacology—and holds promise for addressing unmet medical needs through innovative research approaches.

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